Lipophilicity Comparison: Balancing Solubility and Membrane Permeability
The predicted partition coefficient (XLogP3-AA) of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is 0.9 [1]. This value represents a calculated lipophilicity that is significantly lower than that of a closely related analog, 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thione (predicted XLogP3-AA ~2.2-2.5 for the core structure), which substitutes the carbonyl oxygen with a more lipophilic sulfur atom [2]. This difference of approximately 1.3-1.6 log units indicates the target compound is substantially more hydrophilic.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thione (core analog); Predicted XLogP3-AA = ~2.2-2.5 |
| Quantified Difference | The target compound is approximately 1.3-1.6 log units more hydrophilic than the thione analog. |
| Conditions | In silico prediction using XLogP3 3.0 (PubChem). |
Why This Matters
This lower lipophilicity can translate to improved aqueous solubility and a different pharmacokinetic profile, making it a more suitable starting point for lead compounds where lower LogP is desirable.
- [1] PubChem. (2025). Computed Properties for CID 3845230 (XLogP3-AA). View Source
- [2] Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-488. View Source
